molecular formula C17H20N2O3 B2390930 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide CAS No. 898372-62-8

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide

Cat. No.: B2390930
CAS No.: 898372-62-8
M. Wt: 300.358
InChI Key: XJWXBOMFGWGBEF-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzofuran core with a cyclohexylacetamido group at the 2-position and a carboxamide group at the 3-position, making it a structurally unique molecule with potential pharmacological properties.

Preparation Methods

The synthesis of 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide typically involves several key steps:

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .

Comparison with Similar Compounds

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used in the treatment of psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

The uniqueness of this compound lies in its specific structural features, including the cyclohexylacetamido group, which may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives.

Properties

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-8-4-5-9-13(12)22-16)19-14(20)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXBOMFGWGBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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